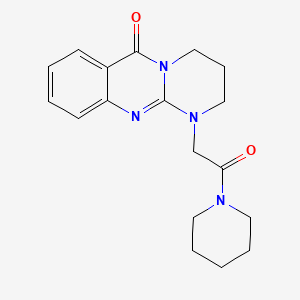
Tris(butoxycarbonylethyl)tin chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(butoxycarbonylethyl)tin chloride: is an organotin compound with the molecular formula C21H39ClO6Sn Organotin compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(butoxycarbonylethyl)tin chloride typically involves the reaction between metallic tin and carbofunctional organohalides . This method is efficient and allows for the production of various carbofunctional organotin compounds. The reaction conditions often include the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tris(butoxycarbonylethyl)tin chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rate and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce organotin oxides, while substitution reactions may yield various organotin derivatives.
Scientific Research Applications
Chemistry: In chemistry, Tris(butoxycarbonylethyl)tin chloride is used as a reagent in organic synthesis. Its ability to form stable complexes with various ligands makes it valuable in the synthesis of complex organic molecules .
Biology: In biology, this compound is studied for its potential use in bioconjugation and as a catalyst in biochemical reactions. Its unique properties allow it to interact with biological molecules in specific ways, making it useful in various biological applications .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other medical applications .
Industry: In industry, this compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of Tris(butoxycarbonylethyl)tin chloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various ligands, allowing it to participate in a wide range of chemical reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects .
Comparison with Similar Compounds
Comparison: Tris(butoxycarbonylethyl)tin chloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability. For example, Tris(γ-trifluoropropyl)tin chloride has different reactivity due to the presence of fluorine atoms, while Tris(hydroxymethyl)aminomethane is primarily used as a buffer in biochemical applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to participate in various reactions make it valuable in scientific research and industrial production
Properties
CAS No. |
72305-57-8 |
|---|---|
Molecular Formula |
C21H39ClO6Sn |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
butyl 3-[bis(3-butoxy-3-oxopropyl)-chlorostannyl]propanoate |
InChI |
InChI=1S/3C7H13O2.ClH.Sn/c3*1-3-5-6-9-7(8)4-2;;/h3*2-6H2,1H3;1H;/q;;;;+1/p-1 |
InChI Key |
PSLDFCIWHIAGQK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)CC[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


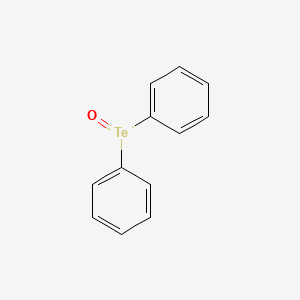
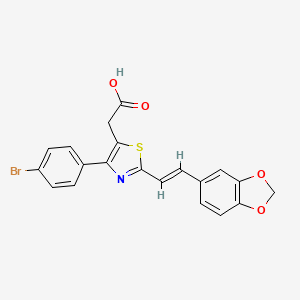
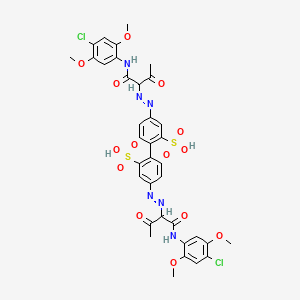
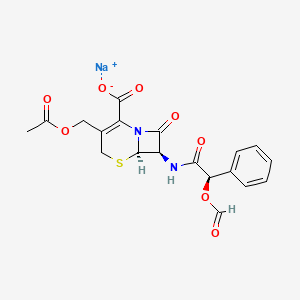
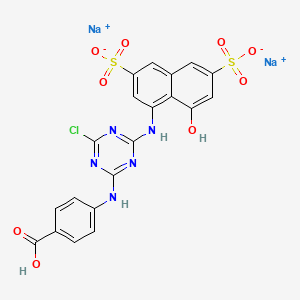
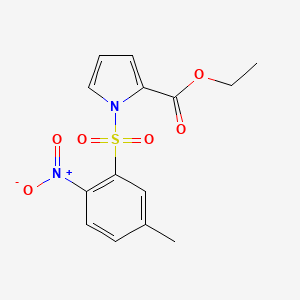
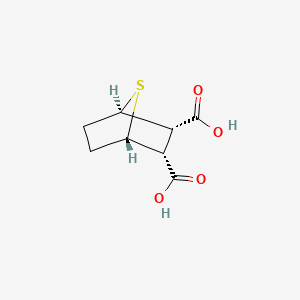
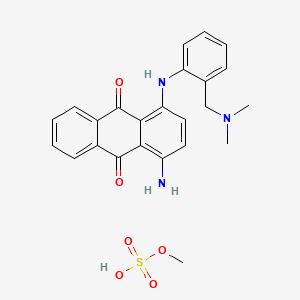
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)
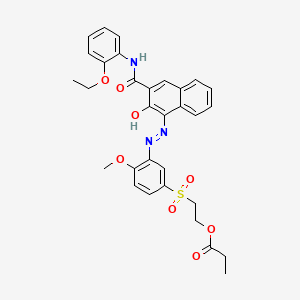
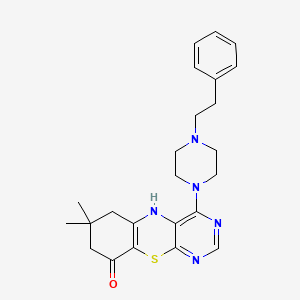
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)

